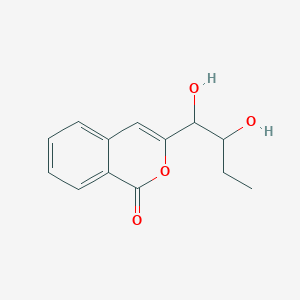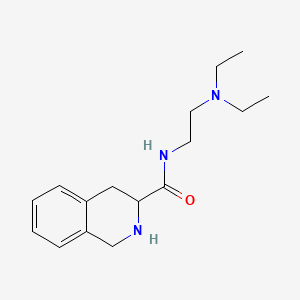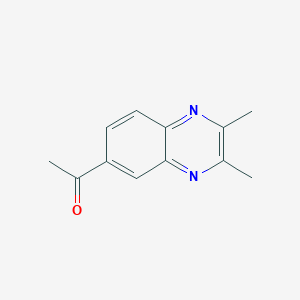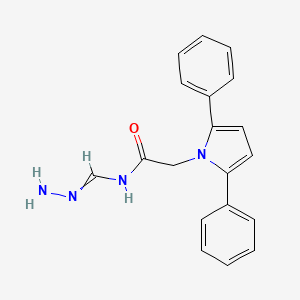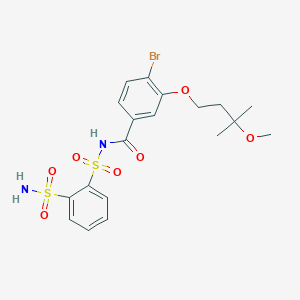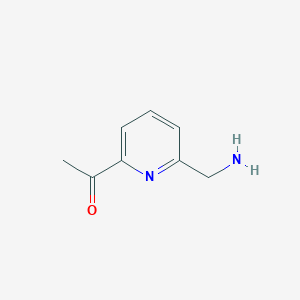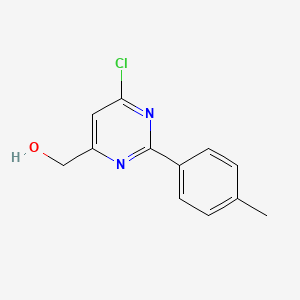
7-Bromo-2-phenyl-chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-phenyl-chroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 2nd position of the chroman-4-one skeleton. Chroman-4-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromo-2-phenyl-chroman-4-one can be synthesized through various methods. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation addition of 7-Bromo-benzopyrone catalyzed by Wilkinson’s catalyst, Rhodium (Ⅰ) tris (triphenylphosphine) chloride. The reaction is carried out under 0.3 MPa of hydrogen pressure at 70°C for 20 hours, yielding approximately 79.8% .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-phenyl-chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-Bromo-2-phenyl-chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Used in the development of pharmaceuticals and cosmetic products
Mechanism of Action
The mechanism of action of 7-Bromo-2-phenyl-chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase or target specific receptors involved in inflammatory pathways. The exact mechanism can vary depending on the biological activity being studied .
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine and phenyl substitutions but shares the core structure.
Flavanone (2-phenyl-chroman-4-one): Similar structure but without the bromine atom.
Isoflavone (3-phenyl-chroman-4-one): Differs in the position of the phenyl group.
Uniqueness: 7-Bromo-2-phenyl-chroman-4-one is unique due to the presence of both bromine and phenyl groups, which contribute to its distinct chemical and biological properties. These substitutions can enhance its reactivity and biological activity compared to other chroman-4-one derivatives .
Properties
Molecular Formula |
C15H11BrO2 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
7-bromo-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI Key |
KRZMVVSZLNNWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



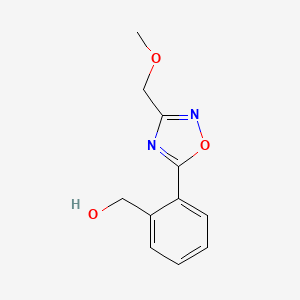
![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
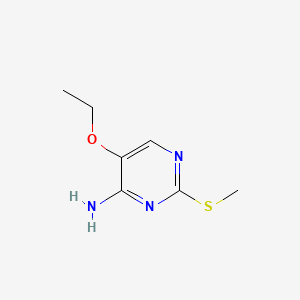
![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)
